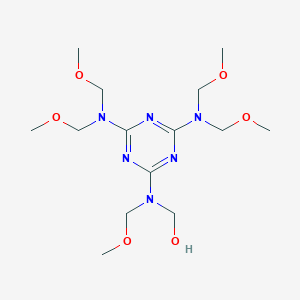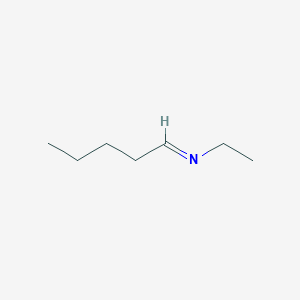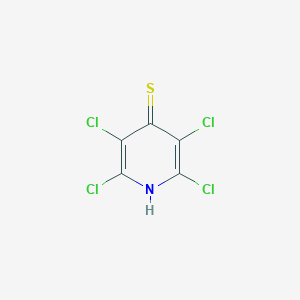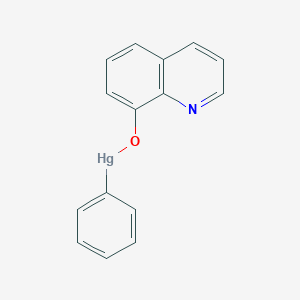
phenyl(quinolin-8-olato-N1,O8)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(quinolin-8-olato-N1,O8)mercury, also known as Phenylmercury(II) 8-quinolinolate, is a chemical compound that has been widely used in scientific research applications. It is a coordination complex of mercury with quinolin-8-ol ligands, and its chemical formula is C18H12HgN2O.
Mecanismo De Acción
The mechanism of action of Phenyl(quinolin-8-olato-N1,O8)mercury is not fully understood. However, it is believed that the compound interacts with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This can result in the induction of apoptosis in cancer cells and the detection of cysteine and homocysteine in biological samples.
Efectos Bioquímicos Y Fisiológicos
Phenyl(quinolin-8-olato-N1,O8)mercury has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. The compound has also been shown to interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes and the induction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Phenyl(quinolin-8-olato-N1,O8)mercury in lab experiments is its ability to selectively interact with thiol-containing proteins and enzymes. This can allow for the specific targeting of these proteins and enzymes, which can be useful in the development of new drugs and therapies. However, one of the limitations of using the compound is its toxicity. The compound can be toxic to cells and can lead to cell death if not used properly.
Direcciones Futuras
There are many future directions for the use of Phenyl(quinolin-8-olato-N1,O8)mercury in scientific research. One of the directions is the development of new anticancer agents based on the compound. The compound has shown promise in inducing apoptosis in cancer cells, and further research can lead to the development of new drugs and therapies. Another direction is the development of new fluorescent probes for the detection of thiol-containing proteins and enzymes. The compound has been used as a fluorescent probe for the detection of cysteine and homocysteine, and further research can lead to the development of new probes with higher sensitivity and selectivity.
Métodos De Síntesis
The synthesis of Phenyl(quinolin-8-olato-N1,O8)mercury involves the reaction of mercury(II) acetate with quinolin-8-ol in the presence of phenylboronic acid. The reaction proceeds through the formation of a mercury(II) quinolinolate intermediate, which then reacts with phenylboronic acid to form the final product. The synthesis method has been well-established, and the compound can be obtained in high yield and purity.
Aplicaciones Científicas De Investigación
Phenyl(quinolin-8-olato-N1,O8)mercury has been extensively used in scientific research applications. It has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. The compound has also been used as a catalyst in organic synthesis reactions. In addition, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
14354-56-4 |
|---|---|
Nombre del producto |
phenyl(quinolin-8-olato-N1,O8)mercury |
Fórmula molecular |
C15H11HgNO |
Peso molecular |
421.84 g/mol |
Nombre IUPAC |
phenyl(quinolin-8-yloxy)mercury |
InChI |
InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1 |
Clave InChI |
FSRHNWZLCJXDBK-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
SMILES |
C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
Otros números CAS |
14354-56-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




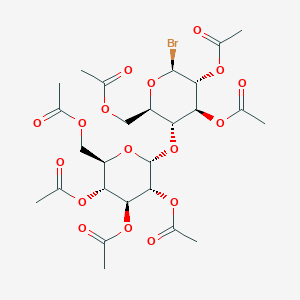
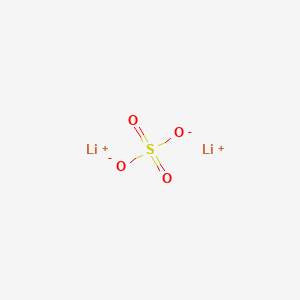
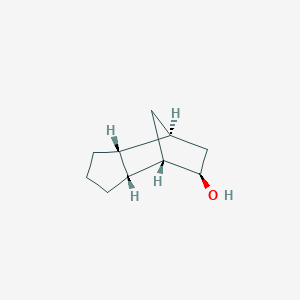
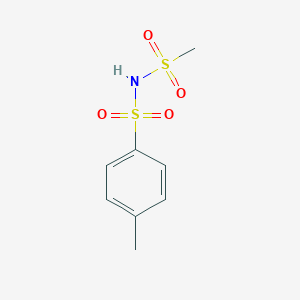
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)
![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)


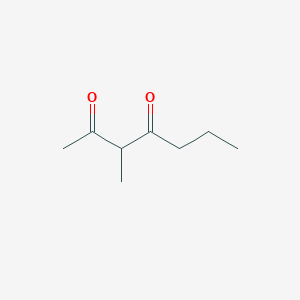
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
